
2'-Deoxyuridine 3'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyuridine 3’-Monophosphate is a pyrimidine 2’-deoxyribonucleoside 3’-monophosphate having uracil as the nucleobase . It is a deoxynucleotide and an intermediate in the metabolism of deoxyribonucleotides . This compound plays a crucial role in the biosynthesis of deoxythymidine monophosphate, a component of DNA nucleotide biosynthesis .
Preparation Methods
The synthesis of 2’-Deoxyuridine 3’-Monophosphate begins with uridine monophosphate, the product of pyrimidine biosynthesis . The enzyme nucleoside monophosphate kinase converts uridine monophosphate and adenosine triphosphate to uridine diphosphate and adenosine diphosphate . In the presence of excess adenosine triphosphate, the enzyme ribonucleotide reductase initiates a chain reaction with uridine diphosphate, catalyzing the formation of deoxyuridine diphosphate, which is then converted to deoxyuridine triphosphate, and finally to 2’-Deoxyuridine 3’-Monophosphate via the addition or removal of phosphate groups .
Chemical Reactions Analysis
2’-Deoxyuridine 3’-Monophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form deoxyuridine triphosphate.
Reduction: It can be reduced to form deoxyuridine diphosphate.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include adenosine triphosphate, ribonucleotide reductase, and nucleoside monophosphate kinase . The major products formed from these reactions are deoxyuridine diphosphate and deoxyuridine triphosphate .
Scientific Research Applications
2’-Deoxyuridine 3’-Monophosphate has several scientific research applications:
Mechanism of Action
2’-Deoxyuridine 3’-Monophosphate exerts its effects by participating in the biosynthesis of deoxythymidine monophosphate . It acts as a substrate for the enzyme thymidylate synthase, which catalyzes the conversion of 2’-Deoxyuridine 3’-Monophosphate to deoxythymidine monophosphate . This process is essential for DNA synthesis and repair . The molecular targets involved in this pathway include thymidylate synthase and ribonucleotide reductase .
Comparison with Similar Compounds
2’-Deoxyuridine 3’-Monophosphate is similar to other deoxynucleotides such as deoxycytidine monophosphate and deoxyadenosine monophosphate . it is unique in its role as a precursor to deoxythymidine monophosphate . Other similar compounds include:
Deoxycytidine monophosphate: Involved in DNA synthesis and repair.
Deoxyadenosine monophosphate: Plays a role in energy metabolism and DNA synthesis.
Deoxyguanosine monophosphate: Involved in DNA synthesis and repair.
2’-Deoxyuridine 3’-Monophosphate stands out due to its specific role in the biosynthesis of deoxythymidine monophosphate, which is crucial for DNA synthesis and repair .
Properties
Molecular Formula |
C9H13N2O8P |
|---|---|
Molecular Weight |
308.18 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O8P/c12-4-6-5(19-20(15,16)17)3-8(18-6)11-2-1-7(13)10-9(11)14/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 |
InChI Key |
LXKGKXYIAAKOCT-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=O)(O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,8-Diamino-6-phenyl-5-[6-[1-[2-[(1,2,3,4-tetrahydro-9-acridinyl)amino]ethyl]-1H-1,2,3-triazol-5-YL]hexyl]-phenanthridinium](/img/structure/B10760209.png)


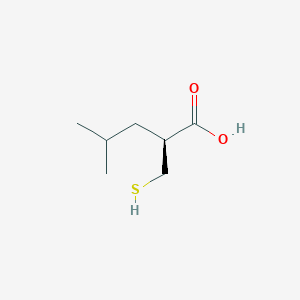
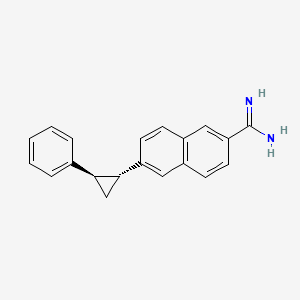
![(4S)-2-[(1E)-1-Aminoprop-1-enyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B10760262.png)
![N2-[(Benzyloxy)carbonyl]-N1-[(3S)-1-cyanopyrrolidin-3-YL]-L-leucinamide](/img/structure/B10760268.png)
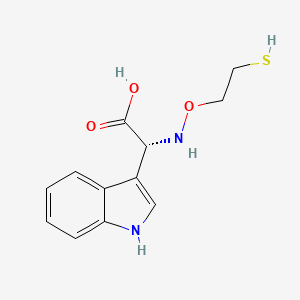
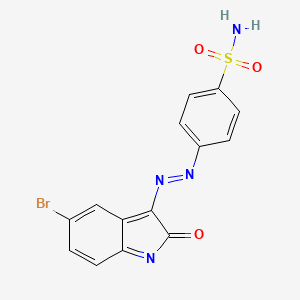
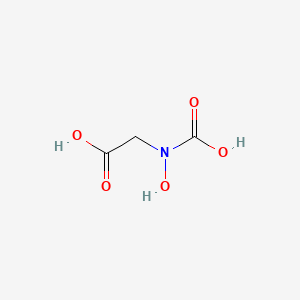
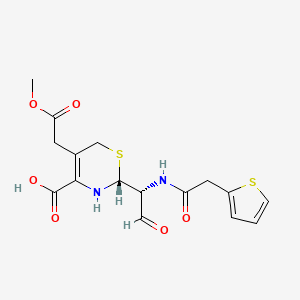
![[(2R,4S,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10760298.png)
![N-(4-{2-[(3-Chlorobenzyl)amino]ethyl}phenyl)thiophene-2-carboximidamide](/img/structure/B10760301.png)
